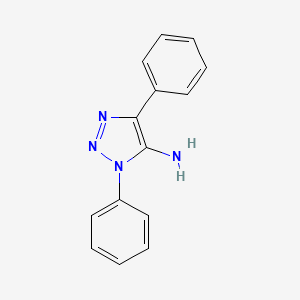

1,4-diphenyl-1H-1,2,3-triazol-5-amine

Description

Properties

CAS No. |

29704-63-0 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3,5-diphenyltriazol-4-amine |

InChI |

InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2 |

InChI Key |

FUCABBOUCNJYAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

. This method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles with high yields. The reaction involves the use of phenyl azide and phenylacetylene as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Chemical Reactions Analysis

1,4-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Imaging Probes for Alzheimer's Disease

One of the most notable applications of 1,4-diphenyl-1H-1,2,3-triazol-5-amine is its use as a probe for imaging β-amyloid aggregates in the brain, which are associated with Alzheimer's disease. Research has demonstrated that derivatives of this compound can be synthesized to exhibit high binding affinities to Aβ aggregates, with inhibition constants () ranging from 4 to 30 nM. These compounds were developed using "click chemistry," allowing for efficient synthesis and modification. The radioiodinated and radiofluorinated probes showed promising in vivo properties, including good brain penetration and specific plaque-binding capabilities in postmortem brain sections from Alzheimer's patients .

2. Antibacterial Activity

Research has indicated that triazole derivatives, including this compound, exhibit antibacterial properties. Studies have focused on synthesizing various N-substituted triazoles that demonstrate significant antibacterial activity against a range of pathogens. The synthesis methods often involve straightforward reactions using readily available reagents, which enhance the accessibility of these compounds for further pharmacological studies .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of triazole compounds make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of triazole units into polymer matrices has been shown to improve charge transport properties and stability under operational conditions .

Summary of Key Findings

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Imaging probes for Alzheimer's disease | High binding affinity to Aβ aggregates (K_i = 4–30 nM) |

| Antibacterial agents | Significant antibacterial activity against pathogens | |

| Materials Science | Organic electronics (OLEDs and photovoltaics) | Enhanced charge transport properties |

Mechanism of Action

The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Diphenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

1,5-Disubstituted 1,2,3-triazoles: These compounds also contain the triazole ring but differ in the position of substitution, leading to variations in their chemical properties and applications.

1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical behaviors and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.

Biological Activity

1,4-Diphenyl-1H-1,2,3-triazol-5-amine is a member of the triazole family, characterized by its unique molecular structure that includes two phenyl groups and an amine group. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol. This compound has garnered attention due to its diverse biological activities, including anticancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and regioselectivity. This synthetic route allows for high yields and purity of the desired product, making it favorable for further biological evaluations.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown effective inhibition of cell proliferation in multiple cancer types. Studies indicate that it can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins such as Bcl2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-594 (lung cancer) | 22 | Caspase activation and apoptosis induction |

| MCF7 (breast cancer) | 26 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 31 | Modulation of apoptotic pathways |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . It interacts with specific molecular targets to modulate enzyme activity effectively. Notably:

- Target Enzymes : Studies have identified its potential to inhibit enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit EGFR and BRAF V600E with IC50 values indicating potent activity against these targets .

| Target Enzyme | IC50 (nM) | Biological Relevance |

|---|---|---|

| EGFR | 57 | Key in tumor growth |

| BRAF V600E | 68 | Mutated in various cancers |

| EGFR T790M | 9.70 | Associated with drug resistance in lung cancer |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π–π interactions with biological targets. The triazole ring enhances the compound's lipophilicity, facilitating interactions with hydrophobic sites within proteins. This structural feature is crucial for its anticancer and enzyme-inhibiting activities .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A-594 lung cancer cells, the compound demonstrated significant apoptotic effects through caspase activation. The results indicated that treated cells exhibited a caspase-3 level overexpression significantly higher than untreated controls .

- Multi-target Inhibition : Another study focused on the compound's ability to act as a multi-target inhibitor against EGFR and BRAF pathways in various cancer models. The findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Q & A

Q. What are the established synthetic methodologies for 1,4-diphenyl-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield and regioselectivity?

The synthesis primarily employs Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Key steps include:

- Azide preparation : Substituted phenyl azides derived from halogenated precursors via nucleophilic substitution.

- Alkyne activation : Terminal alkynes (e.g., propargylamine derivatives) react with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Cycloaddition : Regioselective 1,4-disubstituted triazole formation at 25–60°C in polar solvents (e.g., DMF/H₂O mixtures).

Q. Critical factors :

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Triazole protons (H-5) appear as singlets near δ 7.8–8.2 ppm. Aromatic protons show splitting patterns dependent on substitution.

- ¹³C NMR : Triazole carbons resonate at 145–155 ppm (C-3/C-5) and 125–135 ppm (C-4).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming halogenated substituents.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles (e.g., N–N–C ≈ 110°) and planarity of the triazole ring .

Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution.

Q. What in vitro assays are recommended for initial biological evaluation of this compound?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against protozoa (e.g., Trypanosoma brucei) using resazurin-based viability indicators.

- Cytotoxicity : MTT or Alamar Blue assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices.

- Enzyme inhibition : Fluorescence polarization assays targeting protozoal enzymes (e.g., trypanothione reductase) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in CuAAC reactions for analogs with bulky substituents?

- Solvent engineering : Use mixed solvents (e.g., t-BuOH/H₂O) to improve solubility of hydrophobic substrates.

- Microwave-assisted synthesis : Reduces reaction time (10–30 min) and enhances regioselectivity via uniform heating.

- Ligand design : Bidentate ligands (e.g., TBTA) stabilize Cu(I), minimizing catalyst deactivation .

Q. How should researchers resolve contradictions in spectral data arising from tautomerism or dynamic behavior?

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., annular tautomerism in triazole rings) by observing coalescence temperatures.

- Computational modeling : Density Functional Theory (DFT) calculates relative stabilities of tautomers and predicts NMR chemical shifts.

- Crystallographic validation : Single-crystal X-ray diffraction definitively assigns substituent positions .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in antiprotozoal applications?

- Molecular docking : Dock triazole derivatives into protozoal enzyme active sites (e.g., trypanothione reductase) using AutoDock Vina.

- QSAR modeling : Build regression models correlating electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data.

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How do researchers address challenges in translating in vitro antiprotozoal activity to in vivo efficacy?

- Prodrug design : Introduce hydrolyzable groups (e.g., methoxy) to improve bioavailability while retaining activity.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in murine models.

- Toxicity mitigation : Structural modifications (e.g., replacing cationic groups with neutral bioisosteres) reduce off-target effects .

Q. What are the key substituent effects on biological activity, and how are they systematically studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.